An In-depth Technical Guide to the Structural Elucidation of 8-Methyl-8-nonenoic acid
An In-depth Technical Guide to the Structural Elucidation of 8-Methyl-8-nonenoic acid
Introduction
The unambiguous structural determination of fatty acids, particularly those featuring branched chains and unsaturation, is a critical task in fields ranging from natural product chemistry to metabolomics. These structural motifs dictate the molecule's biological function and physicochemical properties. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of an unknown fatty acid, leading to its definitive identification as 8-Methyl-8-nonenoic acid. Our approach is grounded in a logical progression of experiments, where each step provides orthogonal data to build a self-validating structural hypothesis. We will move from foundational molecular formula determination to detailed mapping of the carbon skeleton and final confirmation of functional group placement, explaining the causality behind each experimental choice.
Part 1: Foundational Analysis - Determining the Molecular Blueprint
Before delving into complex structural arrangements, the first objective is to establish the fundamental properties of the unknown compound: its elemental composition and the primary functional groups it contains. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Rationale: The initial step in identifying any unknown compound is to determine its molecular formula. High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the calculation of a unique elemental composition, significantly constraining the number of possible structures.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve 1 mg of the isolated fatty acid in 1 mL of a suitable solvent (e.g., methanol/chloroform 1:1 v/v).
-
Chromatography: Inject the sample into a reverse-phase C18 LC column to ensure purity and obtain a clean mass spectrum.
-
Ionization: Utilize electrospray ionization (ESI) in negative ion mode, which is highly effective for deprotonating the carboxylic acid, yielding the [M-H]⁻ ion.
-
Mass Analysis: Analyze the eluent using a high-resolution mass analyzer, such as an Orbitrap or TOF, to measure the mass-to-charge ratio (m/z) with sub-ppm accuracy.
Expected Results: For 8-Methyl-8-nonenoic acid (C₁₀H₁₈O₂), the expected exact mass is 170.1307. HRMS analysis in negative mode would yield an [M-H]⁻ ion with an m/z of 169.1234 . This measured mass allows for the confident assignment of the molecular formula C₁₀H₁₈O₂, indicating a degree of unsaturation of two (one for the carboxylic acid C=O and one for the C=C double bond). Analysis by methods such as gas chromatography is also common for fatty acids.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: With the molecular formula established, FTIR spectroscopy is employed to rapidly identify key functional groups based on their characteristic vibrational frequencies. This technique provides immediate evidence for the presence of the carboxylic acid and alkene moieties suggested by the molecular formula.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Apply a small drop of the neat oil sample directly onto the ATR crystal.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Expected Results: The IR spectrum provides a distinct "fingerprint" confirming the major functional groups.[3][4][5][6]
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Interpretation for 8-Methyl-8-nonenoic acid |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Confirms the presence of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3][4] |
| C-H Stretch (sp³ Aliphatic) | 2850-2960 (strong, sharp) | Indicates the long alkyl -(CH₂)₆- chain. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Confirms the carbonyl of the carboxylic acid.[5] |
| C=C Stretch (Alkene) | 1640-1680 (medium, sharp) | Indicates the presence of a carbon-carbon double bond.[5] |
| =C-H Bend (out-of-plane) | ~890 (strong, sharp) | Highly characteristic of a 1,1-disubstituted (geminal) terminal alkene (>C=CH₂). |
At this stage, the combined HRMS and FTIR data strongly suggest a ten-carbon, branched, monounsaturated carboxylic acid. The task now is to precisely map the carbon skeleton and locate the double bond and methyl branch.
Part 2: Core Structural Mapping via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the connectivity of atoms.[7][8] A suite of 1D and 2D NMR experiments will be used to piece together the molecular puzzle.[9][10][11]
Protocol: NMR Sample Preparation & Acquisition
-
Dissolve ~10 mg of the fatty acid in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
1D NMR Analysis (¹H and ¹³C)
-
¹³C{¹H} NMR: This proton-decoupled experiment reveals one signal for each unique carbon atom. For 8-Methyl-8-nonenoic acid, we expect to see 10 distinct signals. The chemical shifts provide clues about the electronic environment of each carbon.[12][13]
-
¹H NMR: This experiment shows the different types of protons, their relative numbers (via integration), and their neighboring protons (via splitting patterns).
-
DEPT-135: This experiment helps distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons (like the carboxylic acid and C8) will be absent.
Predicted NMR Data Summary for 8-Methyl-8-nonenoic acid:
| Position | Carbon Type | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration |
| 1 | -COOH | ~179 | ~11 (broad) | s | 1H |
| 2 | -CH₂- | ~34 | 2.35 | t | 2H |
| 3 | -CH₂- | ~25 | 1.63 | p | 2H |
| 4-6 | -(CH₂)₃- | ~29 | 1.2-1.4 | m | 6H |
| 7 | -CH₂- | ~38 | 2.15 | t | 2H |
| 8 | >C= | ~145 | - | - | - |
| 9 | =CH₂ | ~110 | 4.70 | s | 2H |
| 10 (Me) | -CH₃ | ~22 | 1.75 | s | 3H |
Chemical shifts are estimates and can vary based on solvent and concentration.
2D NMR Analysis: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing us to trace proton connectivity through the alkyl chain. We would expect to see a correlation path from the protons at C2 all the way to C7, confirming the -(CH₂)₆- fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of most carbon signals based on their known proton assignments from the ¹H and COSY spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated fragments and confirming the positions of the quaternary carbon (C8) and the carbonyl carbon (C1). It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations for Structural Confirmation:
-
H9 (vinyl protons, δ ~4.70) → C7 (δ ~38) and C8 (δ ~145): This crucial correlation links the terminal alkene to the alkyl chain and confirms the double bond is at the C8-C9 position.
-
H10 (methyl protons, δ ~1.75) → C7 (δ ~38), C8 (δ ~145), and C9 (δ ~110): This definitively places the methyl group on C8, the quaternary carbon of the double bond.
-
H2 (α-protons, δ ~2.35) → C1 (carbonyl, δ ~179) and C3 (δ ~25): This confirms the position of the carboxylic acid at C1.
Part 3: Orthogonal Confirmation via Chemical Derivatization and Degradation
Rationale: While the NMR data provides a robust and complete structural picture, a self-validating system requires orthogonal confirmation. Chemical degradation methods that cleave the molecule at a specific site, followed by analysis of the fragments, provide undeniable proof of functional group location. Ozonolysis is a classic and highly effective technique for locating C=C double bonds.[14][15][16]
Protocol: Ozonolysis with Reductive Workup
This method cleaves the double bond and generates two carbonyl-containing fragments, the identity of which directly reveals the original position of the double bond.[17]
-
Reaction Setup: Dissolve ~5 mg of the fatty acid in 2 mL of dichloromethane (DCM) in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (O₃) through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Quenching: Purge the solution with nitrogen gas to remove excess ozone. Add 1 mL of dimethyl sulfide (DMS) to the flask and allow the reaction to warm to room temperature and stir for 2 hours. This reductive workup converts the ozonide intermediate into aldehydes and ketones.
-
Sample Analysis (GC-MS): Directly inject an aliquot of the reaction mixture into a Gas Chromatograph-Mass Spectrometer (GC-MS). Because fatty acids can be difficult to measure directly in a GC-MS system, they are often measured after derivatization by methylation into fatty acid methyl esters (FAMEs).[18][19] The resulting fragments are volatile and can be separated by GC and identified by their mass spectra.[20][21]
Expected Results: The ozonolysis of 8-Methyl-8-nonenoic acid will cleave the double bond between C8 and C9.
-
The C9 (=CH₂) carbon will be converted to formaldehyde .
-
The C1-C8 fragment will be converted to 8-oxononanoic acid .
The detection of 8-oxononanoic acid by GC-MS provides unequivocal evidence that the double bond was located at the C8 position.
Conclusion
The structural elucidation of 8-Methyl-8-nonenoic acid is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry established the molecular formula (C₁₀H₁₈O₂), while FTIR spectroscopy identified the core carboxylic acid and alkene functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the detailed connectivity map, piecing together the carbon skeleton and pinpointing the location of the methyl branch and the terminal double bond. Finally, ozonolysis served as an independent chemical proof, corroborating the NMR assignments by selectively cleaving the double bond and producing predictable, identifiable fragments. This layered, self-validating methodology provides an authoritative and trustworthy framework for the structural determination of complex organic molecules, meeting the rigorous standards of drug development and natural product research.
References
- EurekAlert!. (n.d.). Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry.
- LabRulez GCMS. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
- ACS Publications. (n.d.). OzMALDI: A Gas-Phase, In-Source Ozonolysis Reaction for Efficient Double-Bond Assignment in Mass Spectrometry Imaging with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry.
- PubMed. (n.d.). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry.
- PubMed. (n.g.). OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids.
- Springer Nature Experiments. (n.d.). OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids.
- Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
- PMC - NIH. (2018, January 17). Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry.
- Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- PubMed. (n.d.). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling.
- Benchchem. (n.d.). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.
- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
- PubMed. (2025, August 30). Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy.
- PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
- Journal of the American Oil Chemists' Society. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. 75, 1091–1094.
- PMC - NIH. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.
- ACS Publications. (2009).
- Semantic Scholar. (n.d.). Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications.
- Cayman Chemical. (n.d.). 8-methyl Nonanoic Acid (CAS 5963-14-4).
- NIST WebBook. (n.d.). 8-Nonenoic acid, methyl ester.
- PubChem - NIH. (n.d.). Methyl 8-nonenoate.
- Sci-Hub. (1998). Determination of unsaturated fatty acid composition by high‐resolution nuclear magnetic resonance spectroscopy. Journal of the American Oil Chemists' Society, 75(12), 1091–1094.
- MDPI. (n.d.).
- Biosynth. (n.d.). 8-Nonenoic Acid.
- (n.d.). 13C NMR spectroscopy • Chemical shift.
- MDPI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- ResearchGate. (n.d.).
- (n.d.). 13-C NMR Chemical Shift Table.pdf.
Sources
- 1. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 12. bhu.ac.in [bhu.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids | Springer Nature Experiments [experiments.springernature.com]
- 17. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gcms.labrulez.com [gcms.labrulez.com]
- 21. agilent.com [agilent.com]
